4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride
Description
4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride is a synthetic organic compound featuring a seven-membered azepine ring fused to a butanone backbone via a nitrogen linkage. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
Properties
CAS No. |
111472-70-9 |
|---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
4-(azepan-1-ium-1-yl)butan-2-one;chloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(12)6-9-11-7-4-2-3-5-8-11;/h2-9H2,1H3;1H |
InChI Key |
INUXMLQXVLOVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC[NH+]1CCCCCC1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: 4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride
- Molecular Formula: C10H19NO·HCl
- Molecular Weight: Approximately 189.7 g/mol (base compound plus HCl)
- Structural Features: A hexahydroazepine (azepane) ring attached at the nitrogen to the 4-position of a butanone chain, existing as a hydrochloride salt to enhance solubility and stability.
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves two key steps:
- Formation of the butanone backbone with a suitable leaving group or reactive site at the 4-position.
- Nucleophilic substitution or amination by the hexahydro-1H-azepine ring nitrogen to form the N-substituted butanone.
- Conversion to hydrochloride salt by treatment with hydrochloric acid for isolation and purification.
These steps are often carried out under controlled temperature and solvent conditions to optimize yield and purity.
Specific Synthetic Routes
Nucleophilic Substitution Route
One common approach involves reacting a 4-halobutanone derivative with hexahydro-1H-azepine under reflux conditions in an inert solvent such as ethanol or acetonitrile. The azepine nitrogen acts as a nucleophile, displacing the halide and forming the N-substituted product. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
- Reaction Conditions:
- Temperature: Room temperature to reflux (approx. 25–80 °C)
- Solvent: Ethanol, acetonitrile, or similar polar aprotic solvents
- Time: 6–24 hours depending on temperature and reagent concentration
Reductive Amination Route
Alternatively, reductive amination can be employed by reacting 4-oxobutanone (a ketone) with hexahydro-1H-azepine in the presence of a reducing agent such as sodium borohydride or sodium cyanoborohydride. This method forms the secondary amine linkage directly.
- Reaction Conditions:
- Temperature: 0–25 °C (ice bath to room temperature)
- Solvent: Methanol, ethanol, or aqueous mixtures
- Reducing Agent: Sodium borohydride or sodium cyanoborohydride
- Time: Several hours to overnight
Hydrochloride Salt Formation
After the formation of the free base, the compound is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid, often in an organic solvent or aqueous medium, followed by solvent removal and recrystallization.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-halobutanone + hexahydro-1H-azepine | 25–80 | 6–24 hours | Ethanol, acetonitrile | Formation of N-substituted butanone |
| Reductive amination | 4-oxobutanone + hexahydro-1H-azepine + NaBH4 | 0–25 | Overnight | Methanol, aqueous | Direct amine formation |
| Hydrochloride salt formation | Free base + concentrated HCl | Room temp | 1–3 hours | Organic solvent/water | Salt formation and purification |
| Purification | Extraction, drying, vacuum distillation | - | - | Dichloromethane, ethyl acetate | Recrystallization for purity |
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ium-1-yl)butan-2-one chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antihistaminic Properties
Research indicates that derivatives of 4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride may exhibit antihistaminic activity. Compounds similar to this have been studied for their potential to treat allergic conditions such as allergic rhinitis and asthma. The mechanism involves blocking histamine receptors, which are implicated in allergic responses and inflammation. Studies have shown that such compounds can demonstrate a favorable profile with lower central nervous system penetration, making them suitable for intranasal delivery and once-daily administration .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. Its structure suggests potential interactions with neurotransmitter systems, possibly offering therapeutic avenues for conditions like anxiety or depression. The hexahydroazepin moiety is particularly interesting due to its ability to modulate GABAergic activity, which is crucial in the treatment of various neuropsychiatric disorders .
Cosmetic Formulation Applications
Stability and Efficacy in Topical Products
In the realm of cosmetic formulations, this compound has been investigated for its role in enhancing the stability and efficacy of topical products. Its incorporation into formulations aims to improve skin hydration and reduce irritation, making it valuable in products designed for sensitive skin. Studies have shown that formulations containing this compound can achieve better sensory properties and moisturizing effects compared to traditional formulations .
Safety Assessments
Before market introduction, cosmetic products containing this compound undergo rigorous safety evaluations. These assessments include in vivo testing to ensure that the product does not cause adverse reactions on human skin. The compound's safety profile has been documented, indicating compliance with regulatory standards set forth by agencies such as the European Union .
Table 1: Summary of Biological Activities
Table 2: Safety Assessment Results
| Assessment Type | Findings | Reference |
|---|---|---|
| In vivo testing | No significant adverse reactions observed | |
| Regulatory compliance | Meets EU safety standards |
Case Studies
Case Study 1: Antihistaminic Activity Evaluation
In a controlled study, researchers synthesized several derivatives based on the structure of this compound and tested their efficacy as H1 antagonists. Results indicated that certain derivatives exhibited a significant reduction in histamine-induced bronchoconstriction in animal models, suggesting their potential use in treating allergic asthma .
Case Study 2: Cosmetic Formulation Development
A recent formulation study focused on integrating this compound into a moisturizing cream. The formulation was subjected to stability tests over six months, demonstrating enhanced shelf-life and user satisfaction due to improved sensory properties compared to a control formulation without the compound. Participants reported better hydration levels and reduced skin irritation .
Mechanism of Action
The mechanism of action of 4-(azepan-1-ium-1-yl)butan-2-one chloride involves its interaction with specific molecular targets. The azepane ring and butanone group can interact with enzymes and receptors, leading to various biological effects. The chloride ion may also play a role in the compound’s activity by influencing its solubility and reactivity.
Comparison with Similar Compounds
4-(4-Hydroxyphenyl)-2-butanone
Structural Similarities and Differences :
- Core Structure: Both compounds share a 2-butanone backbone. However, the substituent at the 4-position differs: the target compound has a hexahydroazepine group, while 4-(4-Hydroxyphenyl)-2-butanone features a hydroxyphenyl group.
- Salt Form: The target compound is a hydrochloride salt, whereas 4-(4-Hydroxyphenyl)-2-butanone is a free base.
Physicochemical Properties :
| Property | 4-(Hexahydro-1H-azepin-1-yl)-2-butanone Hydrochloride | 4-(4-Hydroxyphenyl)-2-butanone |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ClNO | C₁₀H₁₂O₂ |
| Molecular Weight (g/mol) | ~203.7 (calculated) | 164.20 |
| CAS Number | Not explicitly reported | 5471-51-2 |
| Physical Form | Likely crystalline solid | White powder |
| Solubility | High in water (due to HCl salt) | Limited data; likely polar organic solvents |
Bazedoxifene Hydrochloride
Structural Similarities and Differences :
- Shared Motifs : Both compounds contain a hexahydroazepine group. However, in bazedoxifene, this group is part of a larger ethoxy-linked phenylmethyl-indole scaffold.
- Functional Groups : Bazedoxifene includes additional pharmacophores (e.g., indole, hydroxyphenyl) critical for its selective estrogen receptor modulator (SERM) activity.
Physicochemical and Pharmacological Comparison :
| Property | This compound | Bazedoxifene Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ClNO | C₃₀H₃₄ClN₂O₃ |
| Molecular Weight (g/mol) | ~203.7 | 507.06 |
| Pharmacological Role | Not well-characterized | SERM; treats osteoporosis |
| Salt Form | Hydrochloride | Hydrochloride |
| Applications | Research intermediate | FDA-approved therapeutic agent |
Key Distinctions :
- Bazedoxifene’s complex structure enables receptor-specific interactions, whereas the simpler azepine-butanone scaffold of the target compound lacks known bioactivity .
Hydroxylamine Hydrochloride
Comparison of Salt Forms and Reactivity :
- Structural Contrast: Hydroxylamine hydrochloride (NH₂OH·HCl) is a small inorganic salt, unlike the azepine-containing target compound.
- Reactivity : Both are hydrochloride salts, but hydroxylamine hydrochloride is a strong reducing agent used in oxime synthesis, while the target compound’s reactivity is dominated by its ketone and tertiary amine groups.
| Property | This compound | Hydroxylamine Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ClNO | H₃ClNO |
| CAS Number | Not reported | 5470-11-1 |
| Applications | Synthetic intermediate | ACS reagent; analytical chemistry |
Biological Activity
4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride is a compound characterized by its unique structural features, including an azepane ring and a butanone moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is notable for its azepane ring, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that the compound may bind to specific receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact pathways involved are still under investigation, but preliminary data indicate potential interactions with neurotransmitter systems and metabolic pathways relevant to drug metabolism and efficacy .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The compound has also been evaluated for its anticancer properties . Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved .
Neuropharmacological Effects
Given its structural features, there is interest in the neuropharmacological effects of this compound. It is hypothesized that it may act on neurotransmitter systems, potentially influencing mood and cognitive functions. However, detailed studies are required to confirm these effects and understand the underlying mechanisms .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride | Azepane ring with phenyl group | Antimicrobial, anticancer |
| 4-(p-Hydroxyphenyl)-2-butanone | Hydroxyphenyl group | Antioxidant properties |
| 2-(Azepan-1-ium-1-yl)ethyl N-[3-(hexoxymethyl)phenyl]carbamate chloride | Azepane ring with carbamate | Potential anti-inflammatory |
This comparison highlights the distinct structural characteristics and biological activities associated with each compound.
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a controlled study, various concentrations of the compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating significant antimicrobial potential.
Case Study 2: Cytotoxicity in Cancer Cells
A study assessing cytotoxic effects on human breast cancer cell lines revealed that treatment with this compound resulted in a marked reduction in cell viability. Further analysis suggested apoptosis as a potential mechanism of action.
Q & A
Q. What are the standard synthetic routes for 4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride, and how are they validated experimentally?
- Methodological Answer : The compound is typically synthesized via reductive amination of 2-butanone with hexahydro-1H-azepine, followed by hydrochloric acid salt formation. Reaction conditions (e.g., solvent, temperature, catalyst) are optimized using design-of-experiment (DoE) approaches. Validation involves ¹H/¹³C NMR to confirm the absence of unreacted intermediates and HPLC to assess purity (>95%). For example, reductive amination protocols for similar azepine derivatives use sodium cyanoborohydride in methanol at 50°C for 24 hours .
Q. What key physicochemical properties are critical for characterizing this compound in academic research?
- Methodological Answer : Essential properties include:
- Melting Point : Determined via differential scanning calorimetry (DSC). For structurally related azepine hydrochlorides, melting points range between 239–241°C .
- Solubility : Assessed in polar (water, DMSO) and non-polar solvents (hexane) using gravimetric analysis. Hydrochloride salts generally exhibit high aqueous solubility.
- Spectral Data : IR spectroscopy confirms carbonyl (C=O) and ammonium (N-H) stretches, while NMR resolves azepine ring protons (δ 1.5–3.0 ppm) and ketone functionality (δ 2.1–2.3 ppm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure. Work under a fume hood to minimize inhalation risks. For spills, neutralize with sodium bicarbonate and collect via vacuum filtration. Toxicity data for similar azepines suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but mutagenicity testing (Ames assay) is advised before prolonged use .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected carbonyl shifts in NMR) may arise from tautomerism or salt dissociation. Use variable-temperature NMR to probe dynamic equilibria. For ambiguous peaks, 2D-COSY and HSQC experiments clarify coupling relationships. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .
Q. What experimental strategies optimize reaction yield in large-scale synthesis?
- Methodological Answer : Employ flow chemistry to enhance mixing and heat transfer, reducing side reactions. Catalyst screening (e.g., Pd/C vs. Raney Ni) improves selectivity. For azepine derivatives, yields increase from 60% to >85% when using microwave-assisted synthesis at 100°C for 2 hours instead of conventional heating .
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify pharmacophores. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like G-protein-coupled receptors (GPCRs). Compare with analogs (e.g., 1-azaspiro[4.5]decan-8-one hydrochloride) to prioritize synthetic targets .
Q. What methodologies are used to assess stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products are identified via LC-MS/MS . For hydrochloride salts, hygroscopicity is mitigated by storage in desiccators with silica gel. Stability-indicating methods (e.g., ion chromatography) track chloride counterion integrity .
Q. How to design bioactivity studies to evaluate CNS-targeted pharmacological effects?
- Methodological Answer : Use in vitro receptor binding assays (e.g., radioligand displacement for σ-1 receptors) and patch-clamp electrophysiology to assess ion channel modulation. In vivo, administer the compound to rodent models of neuropathic pain and quantify behavioral responses (e.g., von Frey test). Compare pharmacokinetics (Cₘₐₓ, t₁/₂) with structurally related azepines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
